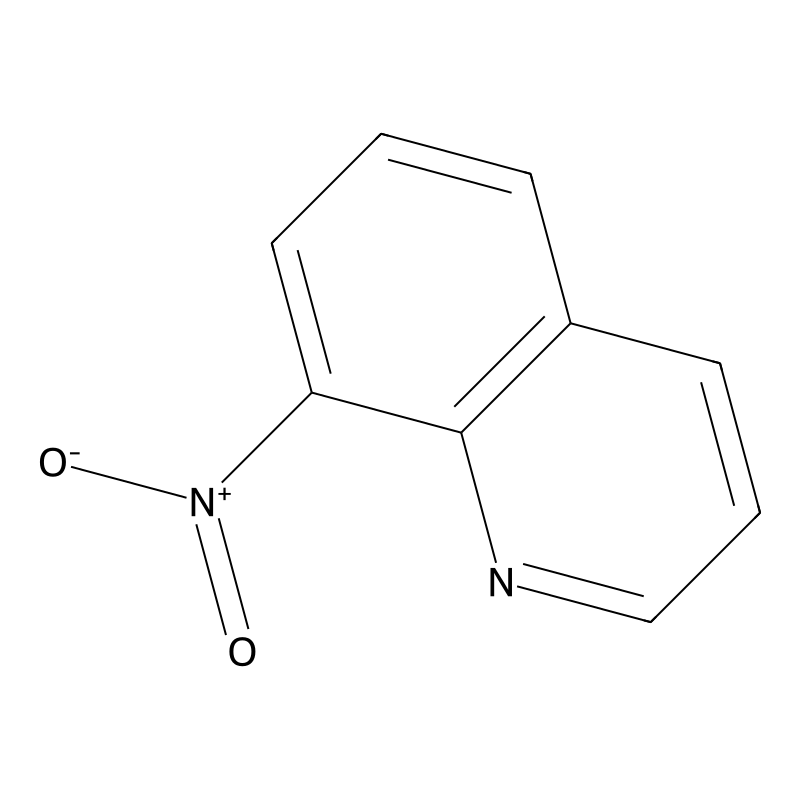8-Nitroquinoline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Soluble in hot wate
Canonical SMILES
Organic Synthesis Precursor
8-Nitroquinoline finds its primary application in scientific research as a key building block for the synthesis of various organic compounds. Its chemical structure, with a nitro group attached to the quinoline ring system, makes it a versatile starting material for further functionalization reactions []. Research has explored its use in the preparation of diverse compounds, including:
These synthesized compounds can then be studied for their own unique properties and potential applications in various fields.
Potential for Biological Activity
While 8-nitroquinoline itself may have some inherent biological activity, research suggests its true value lies in its role as a precursor for the development of novel bioactive compounds []. Studies have indicated that modifications of the 8-nitroquinoline structure can lead to compounds with interesting biological properties, such as:
8-Nitroquinoline is an organic compound with the molecular formula and a molecular weight of approximately 174.16 g/mol. It features a quinoline structure, which consists of a benzene ring fused to a pyridine ring, with a nitro group () located at the 8-position of the quinoline system. This compound is recognized for its potential applications in various fields, including medicinal chemistry and materials science, due to its unique chemical properties and biological activities .
- Nucleophilic Substitution: The nitro group can facilitate nucleophilic substitution reactions. For instance, it has been shown to react with thiophenol to form thiophenoxide ions, demonstrating its reactivity under anionic substitution conditions .
- Oxidative Degradation: When treated with hydrogen peroxide and acetic acid, 8-nitroquinoline undergoes oxidative degradation, yielding products such as 7-nitroindole and 2-amino-3-nitrobenzoic acid .
- Nitration: The compound can also serve as a substrate for further nitration reactions, leading to derivatives that may exhibit enhanced biological activity .
8-Nitroquinoline exhibits significant biological activity, particularly in the realm of medicinal chemistry. Studies have indicated that it possesses:
- Antimicrobial Properties: The compound has shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Activity: Research suggests that derivatives of 8-nitroquinoline may act as potential anticancer agents by interacting with DNA and inhibiting cell proliferation .
- DNA Intercalation: The structural features of 8-nitroquinoline allow it to intercalate into DNA, which can disrupt replication processes and lead to cytotoxic effects in cancer cells .
The synthesis of 8-nitroquinoline can be achieved through several methods:
- Nitration of Quinoline: A common method involves the nitration of quinoline using a mixture of nitric and sulfuric acids. This process typically yields a mixture of nitroquinolines, from which 8-nitroquinoline can be isolated through purification techniques like recrystallization .
- Two-step Synthesis: A more selective approach involves the synthesis of methyl-substituted quinolines followed by nitration. For example, starting from m-toluidine, a two-step reaction can yield 7-methyl-8-nitroquinoline selectively .
8-Nitroquinoline finds applications across various fields:
- Pharmaceuticals: Its antimicrobial and anticancer properties make it a valuable compound in drug development.
- Analytical Chemistry: It serves as a reagent in analytical methods for detecting metal ions due to its ability to form complexes.
- Materials Science: The compound is investigated for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties .
Interaction studies involving 8-nitroquinoline focus on its binding affinity to various biological targets:
- DNA Binding Studies: Research has demonstrated that 8-nitroquinoline can effectively bind to DNA, leading to potential applications in targeted cancer therapies.
- Metal Ion Complexation: The compound's ability to form complexes with metal ions has been studied for applications in catalysis and materials development .
Several compounds share structural similarities with 8-nitroquinoline. Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 5-Nitroquinoline | C9H6N2O2 | Nitro group at the 5-position; different reactivity profile. |
| 6-Nitroquinoline | C9H6N2O2 | Nitro group at the 6-position; distinct biological activity compared to 8-nitroquinoline. |
| 7-Nitroquinoline | C9H6N2O2 | Nitro group at the 7-position; often used in similar synthetic routes but shows different interaction patterns. |
| 4-Aminoquinoline | C9H10N2 | Amino group instead of nitro; used primarily for different therapeutic applications. |
Each of these compounds exhibits unique properties and reactivities that differentiate them from 8-nitroquinoline while maintaining structural similarities inherent to the quinoline family.
Color/Form
XLogP3
LogP
log Kow = 1.40
Melting Point
91.5 °C
UNII
GHS Hazard Statements
H302 (90.91%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.91%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (90.91%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (97.73%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Health Hazard
Other CAS
Associated Chemicals
Quinoline, 5-nitro;607-34-1
Quinoline, 6-nitro;613-50-3
Quinoline, 7-nitro;613-51-4








